An In-Depth Technical Guide to the Synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
An In-Depth Technical Guide to the Synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
This guide provides a comprehensive overview of the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the synthetic methodology, mechanistic rationale, and practical considerations.
Introduction: The Significance of the Benzoxazinone Scaffold
Benzoxazinone derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the scientific community.[1][2] Their rigid, planar structure makes them privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the pharmacological profile of these molecules. The introduction of a 2-chlorophenyl group, as in the title compound, can significantly influence its biological activity, making its efficient synthesis a key objective for further investigation and drug discovery efforts.
Recommended Synthetic Pathway: Acylation of Anthranilic Acid
The most established and reliable method for the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride. This reaction is typically carried out in a suitable base, with pyridine being the most commonly employed solvent and catalyst. This approach is favored for its operational simplicity and generally good yields.
Rationale for Reagent Selection:
-
Anthranilic Acid: This bifunctional molecule provides the core benzene ring and the amino and carboxylic acid functionalities necessary for the formation of the benzoxazinone ring system.
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2-Chlorobenzoyl Chloride: As the acylating agent, it introduces the 2-chlorophenyl substituent at the 2-position of the benzoxazinone ring. The chloro-substituent is an important feature for potential biological activity.
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Pyridine: This weak base serves a dual purpose. It neutralizes the hydrogen chloride gas generated during the acylation reaction, driving the reaction forward. Furthermore, it can act as a nucleophilic catalyst, activating the acyl chloride for a more efficient reaction.
Detailed Reaction Mechanism
The synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one from anthranilic acid and 2-chlorobenzoyl chloride proceeds through a two-step mechanism:
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N-Acylation: The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. Pyridine facilitates this step by deprotonating the ammonium intermediate, leading to the formation of N-(2-chlorobenzoyl)anthranilic acid.
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Intramolecular Cyclization and Dehydration: The N-acylated intermediate then undergoes an intramolecular cyclization. The carboxylic acid group, activated by the reaction conditions, is attacked by the amide oxygen. Subsequent dehydration leads to the formation of the stable 3,1-benzoxazin-4-one ring system.
Below is a visual representation of the reaction mechanism:
Figure 1: Reaction mechanism for the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic Acid | 137.14 | 1.37 g | 0.01 |
| 2-Chlorobenzoyl Chloride | 175.01 | 1.75 g (1.3 mL) | 0.01 |
| Pyridine (anhydrous) | 79.10 | 20 mL | - |
| Sodium Bicarbonate (5% aq. solution) | 84.01 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.37 g, 0.01 mol) in anhydrous pyridine (20 mL). Cool the solution in an ice bath to 0-5 °C.
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Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.75 g, 0.01 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C. A precipitate may form during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form. Neutralize the solution with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
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Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
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Purification: Recrystallize the crude solid from ethanol to obtain pure 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one as a crystalline solid. A reported yield for a similar reaction is 53%.
Safety Precautions:
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2-Chlorobenzoyl Chloride: This compound is corrosive and a lachrymator. It reacts with water to liberate toxic hydrogen chloride gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses at all times.
Product Characterization and Validation
The identity and purity of the synthesized 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₈ClNO₂ |
| Molecular Weight | 257.67 g/mol [6] |
| Appearance | Crystalline solid |
Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon and the aromatic carbons.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the benzoxazinone ring, typically around 1760 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Potential Applications in Drug Discovery
While specific biological activities of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one are not extensively reported, the benzoxazinone scaffold is a known pharmacophore. Chloro-substituted aromatic compounds often exhibit enhanced biological activity. For instance, 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one has shown antimicrobial activity.[2] Furthermore, other derivatives have been investigated for their anti-inflammatory and analgesic effects.[3] Therefore, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one represents a promising candidate for screening in various biological assays to explore its potential as a therapeutic agent.
Conclusion
The synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one via the acylation of anthranilic acid with 2-chlorobenzoyl chloride in pyridine is a robust and well-established method. This guide has provided a detailed protocol, a thorough mechanistic explanation, and essential information for the characterization and safe handling of the involved chemicals. The versatile benzoxazinone scaffold, coupled with the presence of the 2-chlorophenyl substituent, makes the title compound a valuable molecule for further research and development in the pharmaceutical sciences.
References
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, characterization and antimicrobial evaluation of some new benzoxazin-4-one and quinazolin-4-one derivatives. Journal of the Chemical Society of Pakistan, 39(5), 829-837.
-
PubChem. (n.d.). 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
Molecules. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4585. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]
- Bain, D., & Smalley, R. K. (1968). The Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
-
SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
-
Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]
-
Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593.
-
MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(4), M448. [Link]
- Google Patents. (n.d.). US3725404A - 2-amino-4,4-di-substituted-4h-3,1-benzoxazines.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomosul.edu.iq [uomosul.edu.iq]
